Esaxerenone

Mineralocorticoid receptor pharmacology Radioligand binding assay Receptor affinity

Choose Esaxerenone (CS-3150, XL-550) for your research to eliminate receptor cross-reactivity seen with steroidal MRAs. It offers >1,000-fold selectivity for MR over GR/AR/PR, the longest half-life in its class (18.6 h), and superior blood pressure & albuminuria reduction versus eplerenone, spironolactone, and finerenone. This silent antagonist ensures clean, reproducible results. Available in high purity (≥98%) with ambient shipping. Secure your batch now.

Molecular Formula C22H21F3N2O4S
Molecular Weight 466.5 g/mol
CAS No. 1632006-28-0
Cat. No. B1671244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsaxerenone
CAS1632006-28-0
Synonyms1-(2-hydroxyethyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide
CS-3150
esaxerenone
Molecular FormulaC22H21F3N2O4S
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29)
InChIKeyNOSNHVJANRODGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Esaxerenone (CS-3150) CAS 1632006-28-0: Non-Steroidal Mineralocorticoid Receptor Antagonist for Hypertension and Diabetic Nephropathy


Esaxerenone (CAS 1632006-28-0; developmental codes CS-3150, XL-550; brand name Minnebro) is a non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist discovered by Exelixis and developed by Daiichi Sankyo [1]. It acts as a silent antagonist of the MR, the receptor for aldosterone, and is approved in Japan for the treatment of essential hypertension [1]. Esaxerenone inhibits ³H-aldosterone binding to the human MR with an IC50 of 9.4 nM in radioligand binding assays and inhibits aldosterone-induced transcriptional activation of the human MR with an IC50 of 3.7 nM . The compound exhibits over 1,000-fold selectivity for the MR over other steroid hormone receptors, including glucocorticoid, androgen, and progesterone receptors .

Why Esaxerenone (CS-3150) Cannot Be Interchanged with Steroidal MRAs: Selectivity and Pharmacokinetic Basis for Procurement Specification


Mineralocorticoid receptor antagonists (MRAs) vary substantially in receptor selectivity, pharmacokinetic half-life, and clinical outcomes. Steroidal MRAs such as spironolactone exhibit significant off-target activity at androgen and progesterone receptors, leading to dose-limiting endocrine side effects including gynecomastia (up to 10% incidence) and menstrual abnormalities [1]. While eplerenone offers improved MR selectivity over spironolactone, it demonstrates substantially lower MR binding affinity (IC50 = 970 nM vs. 3.7 nM for esaxerenone) [1]. Among non-steroidal MRAs, finerenone has a markedly shorter half-life (2–3 hours) and exhibits only modest blood pressure-lowering effects (−2.1 mmHg SBP reduction vs. −10.0 mmHg for esaxerenone), indicating divergent clinical utility [1][2]. Given these quantifiable differences in receptor pharmacology, pharmacokinetics, and clinical efficacy, substitution among MRAs without specification of the exact compound introduces unacceptable variability in experimental and therapeutic outcomes.

Esaxerenone Quantitative Differentiation Evidence: Comparator-Based Selection Metrics for Scientific Procurement


Esaxerenone MR Binding Affinity: 262-Fold Higher Potency vs. Eplerenone and 18-Fold vs. Spironolactone

Esaxerenone demonstrates the highest MR binding affinity among clinically available MRAs. In direct comparative radioligand binding assays, esaxerenone inhibits aldosterone-induced transcriptional activation of the human MR with an IC50 of 3.7 nM [1]. This represents a 262-fold higher potency relative to eplerenone (IC50 = 970 nM) and an 18-fold higher potency relative to spironolactone (IC50 = 66 nM) [1]. Esaxerenone also exhibits the highest selectivity profile, with IC50 values >5,000 nM for glucocorticoid, androgen, and progesterone receptors compared to spironolactone, which shows significant cross-reactivity with AR (IC50 = 640 nM) and PR (IC50 = 180 nM) [1].

Mineralocorticoid receptor pharmacology Radioligand binding assay Receptor affinity

Esaxerenone Phase III ESAX-HTN Trial: Superior Systolic Blood Pressure Reduction vs. Eplerenone

In the ESAX-HTN Phase III multicenter, randomized, double-blind study (NCT02890173), esaxerenone 2.5 mg/day was noninferior to eplerenone 50 mg/day for blood pressure reduction, while esaxerenone 5 mg/day produced significantly greater reductions than the 2.5 mg dose [1]. The proportion of patients achieving target sitting blood pressure (<140/90 mmHg) was 31.5% for esaxerenone 2.5 mg/day, 41.2% for esaxerenone 5 mg/day, and 27.5% for eplerenone 50 mg/day [1]. An independent analysis reports SBP reductions of 13.7–16.9 mmHg with esaxerenone (2.5–5.0 mg/day) versus 12.1 mmHg with spironolactone 50 mg/day [2].

Hypertension clinical trial Blood pressure reduction Phase III randomized controlled trial

Esaxerenone Pharmacokinetic Advantage: Longest Half-Life Among Clinically Available MRAs

Among the four clinically available MRAs, esaxerenone possesses the longest biological half-life at 18.6 hours [1]. This compares favorably with spironolactone (up to 16.5 hours including active metabolites), eplerenone (4–6 hours), and finerenone (2–3 hours) [1][2]. The extended half-life supports once-daily oral dosing with sustained 24-hour antihypertensive coverage, as demonstrated by ambulatory blood pressure monitoring in the ESAX-HTN trial [3].

Pharmacokinetics Drug half-life Once-daily dosing

Esaxerenone Proteinuria Reduction: Superior to Spironolactone and Eplerenone in Diabetic Kidney Disease

In a Bayesian network meta-analysis of 12 randomized clinical trials comprising 15,492 patients with diabetic kidney disease (DKD), esaxerenone demonstrated a mean difference (MD) of −0.54 (95% CI: −0.72, −0.30) in the ratio of urine albumin-to-creatinine ratio (UACR) posttreatment versus baseline [1]. This proteinuria reduction was superior to that observed with high-dose finerenone (MD −0.31, 95% CI: −0.52, −0.11) [1]. An independent comparative analysis reports UACR reduction of 56% with esaxerenone versus 40% with spironolactone and 48% with eplerenone [2].

Diabetic nephropathy Albuminuria Proteinuria reduction

Esaxerenone Hyperkalemia Risk Profile: Incidence Data and Comparative Context

In Phase III clinical studies conducted in Japan, blood potassium increase was the most common adverse event with esaxerenone, occurring in 4.1% of patients overall [1]. Long-term treatment (52 weeks) was associated with a hyperkalemia rate (serum potassium ≥5.5 mEq/L) of 5.4% [2]. A network meta-analysis in primary hyperaldosteronism found that compared to spironolactone, esaxerenone did not exhibit statistically significant differences in hyperkalemia risk (RR = 1.03, 95% CI: 0.01–113.55) [3]. Comparative data indicate permanent discontinuation due to hyperkalemia in 4% of esaxerenone-treated patients versus <1% with placebo, compared with relative risk (RR) of 3.06 for spironolactone and 1.62 for eplerenone [4].

Hyperkalemia Safety profile Serum potassium

Esaxerenone Application Scenarios: Evidence-Driven Use Cases for Research and Industrial Procurement


Essential Hypertension Models Requiring Potent, Once-Daily MR Antagonism

Investigators requiring robust blood pressure reduction in rodent or human hypertension studies should select esaxerenone over eplerenone or spironolactone. The ESAX-HTN Phase III trial demonstrated that esaxerenone 5 mg/day achieves a 41.2% target blood pressure achievement rate compared to 27.5% with eplerenone 50 mg/day, with SBP reductions of 13.7–16.9 mmHg versus 12.1 mmHg for spironolactone [1][2]. The 18.6-hour half-life supports consistent 24-hour coverage with once-daily oral dosing, reducing experimental variability [3].

Diabetic Kidney Disease and Proteinuric Nephropathy Studies

For preclinical or clinical studies targeting diabetic nephropathy where proteinuria reduction is a primary endpoint, esaxerenone is the preferred MRA selection. Network meta-analysis demonstrates esaxerenone achieves superior UACR reduction (MD −0.54) compared to high-dose finerenone (MD −0.31), with 56% albuminuria reduction versus 40% for spironolactone and 48% for eplerenone [1][2]. The remission rate of moderately increased albuminuria increases from 4% to 22% with esaxerenone treatment [2].

MR Pharmacology Studies Requiring Absence of Steroidal Off-Target Effects

Researchers investigating MR-specific signaling pathways should use esaxerenone to eliminate confounding effects from steroid hormone receptor cross-reactivity. Esaxerenone exhibits IC50 values >5,000 nM for glucocorticoid, androgen, and progesterone receptors—over 1,000-fold selectivity for MR—whereas spironolactone shows significant AR (IC50 = 640 nM) and PR (IC50 = 180 nM) binding [1]. Unlike spironolactone and eplerenone, which retain weak agonist activity at MR, esaxerenone acts as a pure silent antagonist with zero agonist activity [1].

Long-Term Chronic Dosing Studies Requiring Minimized Pharmacokinetic Variability

Investigators planning extended-duration studies should select esaxerenone for its longest-in-class half-life (18.6 hours) among MRAs, which is 3.1× longer than eplerenone and 6.2× longer than finerenone [1]. This extended half-life minimizes peak-trough fluctuations and ensures sustained target engagement, reducing pharmacokinetic variability as a confounding factor in chronic dosing experiments. The ESAX-HTN trial confirmed persistent 24-hour antihypertensive effects via ambulatory blood pressure monitoring [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esaxerenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.